molecular formula C4H8Cl3FNOP B13415029 Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- CAS No. 5001-31-0

Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)-

Cat. No.: B13415029
CAS No.: 5001-31-0
M. Wt: 242.44 g/mol
InChI Key: LZXYXZYVUMCUJG-UHFFFAOYSA-N
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Description

Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- is a chemical compound that belongs to the class of phosphoramidic dichlorides. These compounds are characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an amide group. The specific substituents, 2-chloroethyl and 2-fluoroethyl, impart unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- typically involves the reaction of phosphorus trichloride with amines containing the desired substituents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine bonds. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form phosphoramidates or phosphoramidites.

    Oxidation and Reduction: The phosphorus center can be oxidized to form phosphoramidic acids or reduced to form phosphines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like alcohols, amines, and thiols. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride may also be used. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield phosphoramidates, while hydrolysis can produce phosphoric acid derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.

    Biology: May be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-bromoethyl)-: Similar structure but with a bromine substituent instead of fluorine.

    Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-methyl)-: Similar structure but with a methyl substituent instead of fluorine.

    Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-ethyl)-: Similar structure but with an ethyl substituent instead of fluorine.

Uniqueness

The presence of both 2-chloroethyl and 2-fluoroethyl groups in phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- imparts unique reactivity and properties compared to its analogs

Properties

CAS No.

5001-31-0

Molecular Formula

C4H8Cl3FNOP

Molecular Weight

242.44 g/mol

IUPAC Name

N-(2-chloroethyl)-N-dichlorophosphoryl-2-fluoroethanamine

InChI

InChI=1S/C4H8Cl3FNOP/c5-1-3-9(4-2-8)11(6,7)10/h1-4H2

InChI Key

LZXYXZYVUMCUJG-UHFFFAOYSA-N

Canonical SMILES

C(CF)N(CCCl)P(=O)(Cl)Cl

Origin of Product

United States

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